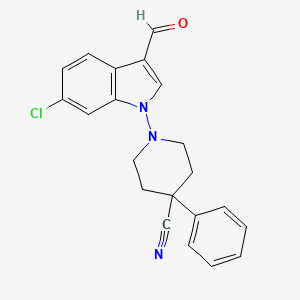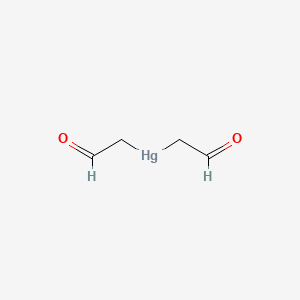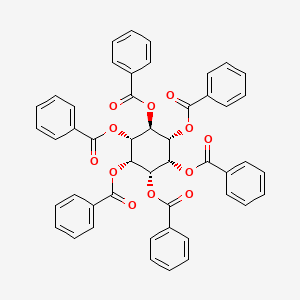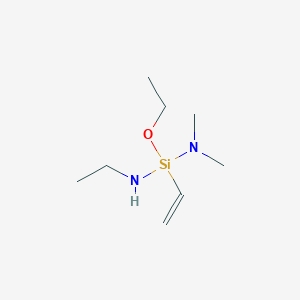
6,7-Dichloro-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dichloro-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide is a synthetic organic compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-dichloroindene and N,N-diethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indene ring.
Scientific Research Applications
6,7-Dichloro-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Difluoro-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide
- 6,7-Dibromo-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide
- 6,7-Dimethyl-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide
Uniqueness
6,7-Dichloro-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide is unique due to the presence of chlorine atoms at the 6 and 7 positions of the indene ring. This structural feature may contribute to its distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
920959-08-6 |
|---|---|
Molecular Formula |
C14H15Cl2NO2 |
Molecular Weight |
300.2 g/mol |
IUPAC Name |
6,7-dichloro-N,N-diethyl-3-oxo-1,2-dihydroindene-4-carboxamide |
InChI |
InChI=1S/C14H15Cl2NO2/c1-3-17(4-2)14(19)9-7-10(15)13(16)8-5-6-11(18)12(8)9/h7H,3-6H2,1-2H3 |
InChI Key |
RQHCSHSJTSZXLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C2=C1C(=O)CC2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


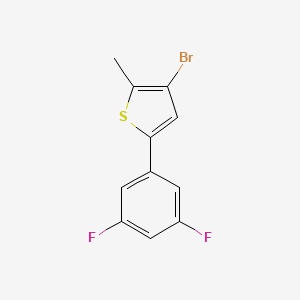
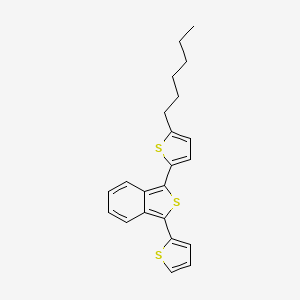
![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)
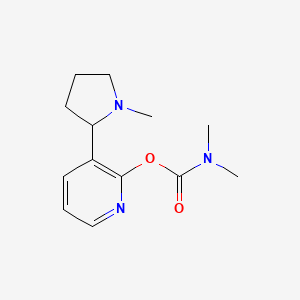
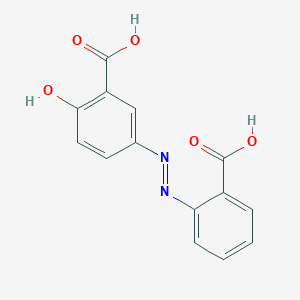

![2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene](/img/structure/B14171204.png)
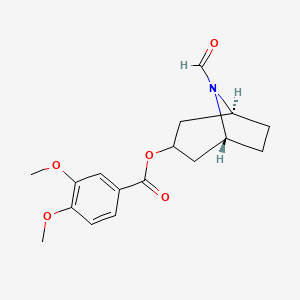
![O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B14171217.png)
![4-Chloro-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14171225.png)
